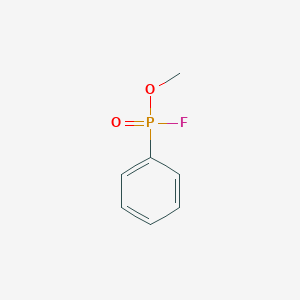
(2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate;N-Boc-D-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate;N-Boc-D-methionine: is a derivative of the amino acid methionine. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to protect amine groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate typically involves the protection of the amino group of methionine with a Boc group. One common method involves the reaction of methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like methanol at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are typically used to remove the Boc group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines, depending on the specific reaction conditions.
Substitution: Free amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate is used as a building block in peptide synthesis. Its stability and ease of deprotection make it a valuable reagent in the synthesis of complex peptides and proteins.
Biology: In biological research, the compound is used to study the role of methionine in various biochemical pathways. It serves as a precursor for the synthesis of labeled methionine derivatives used in metabolic studies.
Medicine: In medicine, (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate is used in the development of peptide-based drugs. Its incorporation into peptide chains can enhance the stability and bioavailability of therapeutic peptides.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its role as a protected amino acid derivative makes it a key intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, including peptide bond formation and enzymatic reactions.
Molecular Targets and Pathways: The compound targets specific enzymes and receptors involved in peptide synthesis and metabolism. It is involved in pathways related to protein synthesis, amino acid metabolism, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
N-Boc-L-methionine: Similar structure but with the L-configuration.
N-Boc-L-cysteine: Another Boc-protected amino acid with a thiol group.
N-Boc-L-alanine: A Boc-protected amino acid without a sulfur atom.
Uniqueness: (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate is unique due to its D-configuration and the presence of a methylsulfanyl group. This combination provides distinct chemical properties and reactivity compared to other Boc-protected amino acids. Its stability and ease of deprotection make it particularly valuable in peptide synthesis and other applications.
Eigenschaften
Molekularformel |
C10H18NO4S- |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/p-1/t7-/m1/s1 |
InChI-Schlüssel |
IMUSLIHRIYOHEV-SSDOTTSWSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
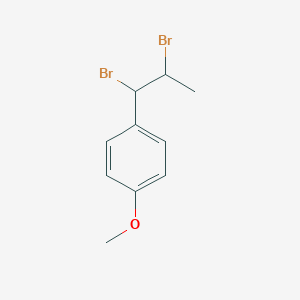
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)
![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
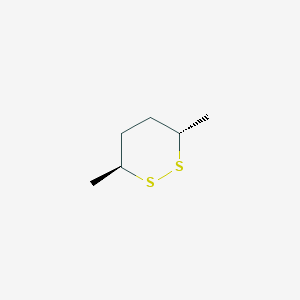
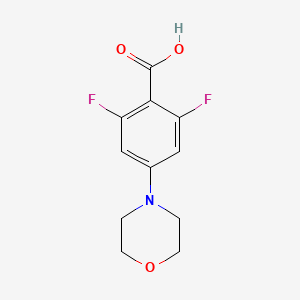
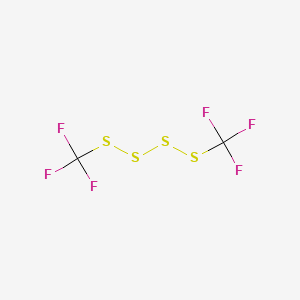
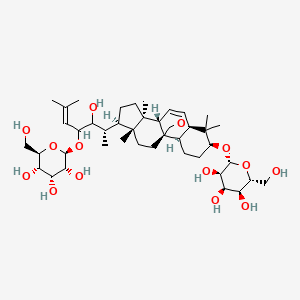
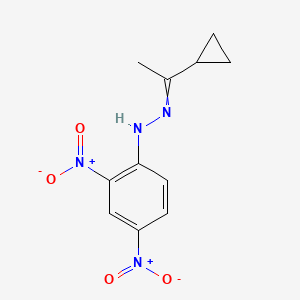
![[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14755592.png)
![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14755609.png)
